molecular formula C15H19N5O B5329727 N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N'-[(4-METHOXYPHENYL)METHYL]GUANIDINE

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N'-[(4-METHOXYPHENYL)METHYL]GUANIDINE

Cat. No.: B5329727
M. Wt: 285.34 g/mol
InChI Key: YKFDAQBENFSNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-Dimethylpyrimidin-2-yl)-N'-[(4-methoxyphenyl)methyl]guanidine is a guanidine derivative featuring a 4,6-dimethylpyrimidinyl group and a 4-methoxyphenylmethyl substituent. Guanidine derivatives are known for their strong basicity and diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-2-[(4-methoxyphenyl)methyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-10-8-11(2)19-15(18-10)20-14(16)17-9-12-4-6-13(21-3)7-5-12/h4-8H,9H2,1-3H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFDAQBENFSNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCC2=CC=C(C=C2)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-[(4-METHOXYPHENYL)METHYL]GUANIDINE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

    Substitution Reactions: The methyl groups are introduced at positions 4 and 6 of the pyrimidine ring through alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Methoxyphenylmethyl Group: The final step involves the reaction of the substituted pyrimidine with a methoxyphenylmethyl halide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-[(4-METHOXYPHENYL)METHYL]GUANIDINE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-[(4-METHOXYPHENYL)METHYL]GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Research

N-(4,6-Dimethylpyrimidin-2-yl)-N'-[(4-methoxyphenyl)methyl]guanidine serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in the development of more complex organic molecules, facilitating advancements in synthetic methodologies.

Biological Applications

This compound has been investigated for its potential as a biochemical probe due to its ability to interact with various biological targets:

  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development.
  • Anticancer Activity : Preliminary studies indicate potential anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest.

Medicinal Chemistry

Research has explored the therapeutic potential of this compound for various diseases:

  • Anti-inflammatory Effects : The compound is being evaluated for its anti-inflammatory properties, which could lead to new treatments for inflammatory diseases.
  • Herbicidal Activity : It has shown promise as an effective herbicide against a range of noxious weeds, suggesting applications in agricultural chemistry .

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of new materials with specific electronic or photonic characteristics.

Case Study 1: Anticancer Activity

A study published in Molecules examined the anticancer effects of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, highlighting its potential as an anticancer agent .

Case Study 2: Herbicidal Properties

Research documented in patent literature has established that this compound possesses high herbicidal activity against monocotyledonous plants at specific concentrations. Field trials demonstrated its effectiveness in controlling weed populations without adversely affecting crop yields .

Mechanism of Action

The mechanism of action of N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-[(4-METHOXYPHENYL)METHYL]GUANIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent and Molecular Weight Analysis

The table below compares key structural and molecular features of the target compound with analogs:

Compound Name (CAS or Key Identifier) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₅H₂₀N₆O ~300.37 (calculated) 4,6-Dimethylpyrimidinyl, 4-methoxyphenylmethyl High basicity (guanidine core), potential kinase inhibition
Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl- (20815-35-4) C₁₂H₁₉N₃O 221.30 Tetramethylguanidine, 4-methoxyphenyl Moderate solubility; acute toxicity (requires medical consultation)
N-(2-Methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine (Compound 7) C₁₇H₁₆N₆O₂ 336.35 Pyridinyl, nitro, methyl High-yield synthesis (92.4%), yellow solid, mp: 196–197°C
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Sulfamoyl, pyridinyl, dioxoisoindolinyl Yellowish-white solid; potential sulfonamide-based bioactivity

Key Observations :

  • The target compound’s molecular weight (~300 g/mol) is intermediate between simpler guanidines (e.g., 221 g/mol ) and bulkier sulfonamide derivatives (e.g., 493 g/mol ).
  • The 4,6-dimethylpyrimidinyl group distinguishes it from pyridinyl or sulfamoyl-containing analogs, likely influencing binding specificity in biological systems.

Electronic and Functional Properties

  • Nitro vs.
  • Sulfamoyl vs. Guanidine : Sulfonamide derivatives (e.g., ) exhibit hydrogen-bonding capabilities via sulfonyl and amide groups, differing from the guanidine’s strong basicity and charge delocalization.

Computational and Structural Insights

  • Quantum Chemical Methods: Studies on N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile highlight the role of computational modeling in predicting charge distribution and dipole moments. Similar methods could elucidate the target compound’s electronic profile.

Biological Activity

N-(4,6-Dimethylpyrimidin-2-yl)-N'-[(4-methoxyphenyl)methyl]guanidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.

  • Molecular Formula : C14H17N5O
  • Molecular Weight : 273.32 g/mol
  • Structure : The compound features a guanidine core substituted with a pyrimidine and methoxyphenyl groups, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : It has been noted for its role as an inhibitor of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme involved in the metabolism of nitric oxide synthase inhibitors. This inhibition can lead to increased levels of nitric oxide (NO), which has implications in cardiovascular health and other physiological processes .
  • Antimicrobial Activity : Some derivatives of guanidine compounds have shown antimicrobial properties. Studies have indicated that modifications in the structure can enhance activity against various bacterial strains .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.

Study Biological Activity IC50/Ki Values Notes
DDAH InhibitionKi = 13 ± 2 μMSelective over NOS isoenzymes
Antimicrobial ActivityMIC = 100-400 μg/mLEffective against Gram-positive and Gram-negative bacteria
CytotoxicityIC50 < 10 μMExhibited potent cytotoxic effects in cancer cell lines

Case Study 1: DDAH Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits DDAH. The compound's structural components were essential for binding affinity, with specific modifications leading to enhanced potency. The results indicated a promising therapeutic potential for conditions associated with altered nitric oxide levels .

Case Study 2: Antimicrobial Efficacy

Research on related guanidine derivatives highlighted their antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The derivatives were tested for minimum inhibitory concentrations (MICs), revealing moderate to good activity, which suggests potential applications in treating infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-N'-[(4-methoxyphenyl)methyl]guanidine, and what critical parameters influence reaction yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 2-chloro-4,6-dimethylpyrimidine with a substituted guanidine precursor in polar aprotic solvents (e.g., DMF or dioxane) at elevated temperatures (80–90°C) under inert gas. Catalysts like triethylamine or K₂CO₃ enhance reaction efficiency. Purification via preparative HPLC (e.g., Phenomenex Gemini C18 column, NH₃/ACN mobile phase) is critical for isolating the target compound from byproducts . Key parameters include stoichiometric ratios, reaction time, and solvent choice, which directly impact yield (e.g., 35% yield reported in analogous syntheses due to competing side reactions) .

Q. How can researchers confirm the molecular structure of this compound, and what spectroscopic/crystallographic methods are most effective?

  • Methodological Answer :

  • Spectroscopy : LCMS (M+1)+ analysis confirms molecular weight (e.g., 312.2 for a related analog) . ¹H/¹³C NMR identifies functional groups (e.g., methoxy protons at δ ≈3.77 ppm, aromatic protons at δ ≈6.7–7.7 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and hydrogen-bonding networks. Use Bruker APEXII diffractometers with Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for refinement (R-factor <0.05). For example, intramolecular N–H⋯N hydrogen bonds (1.86–2.12 Å) and π-π stacking interactions (3.4–3.8 Å) are typical in guanidine derivatives .

Q. What safety precautions are necessary when handling this guanidine derivative, based on its physicochemical properties?

  • Methodological Answer :

  • Hazard Identification : Similar guanidine compounds exhibit acute toxicity (oral, dermal) and irritancy. Use PPE (gloves, goggles) and work in a fume hood.
  • First Aid : In case of exposure, rinse skin/eyes with water and seek medical attention. Provide safety data sheets (SDS) to medical personnel .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during structure refinement?

  • Methodological Answer :

  • Software Tools : Use SHELXL for refinement, adjusting parameters like displacement ellipsoids (ADPs) and hydrogen atom positions. WinGX integrates SHELX programs for automated refinement pipelines .
  • Validation : Cross-check with CIF validation tools (e.g., PLATON) to detect outliers. For example, bond length deviations >0.02 Å may indicate over-parameterization; constrain riding H atoms (C–H = 0.93–0.97 Å) .

Q. What strategies optimize the synthesis yield when scaling up, considering byproduct formation?

  • Methodological Answer :

  • Byproduct Mitigation : Optimize reaction stoichiometry (e.g., excess 2-thio-4,6-dimethylpyrimidine to drive substitution) and use high-purity reagents. Monitor intermediates via TLC or inline IR spectroscopy.
  • Scale-Up : Replace batch reactors with flow chemistry systems to enhance heat/mass transfer. For example, continuous-flow synthesis of analogous compounds reduced side products by 20% .

Q. How do intermolecular interactions (hydrogen bonds, π-π stacking) influence the solid-state arrangement of this compound?

  • Methodological Answer :

  • Hydrogen Bonding : In crystal lattices, N–H⋯N/O bonds (e.g., 2.12 Å) form centrosymmetric dimers, stabilizing the structure. Use Mercury software to visualize packing motifs .
  • π-π Interactions : Aromatic pyrimidinyl and methoxyphenyl groups stack at 3.5–3.8 Å distances, contributing to lattice energy. These interactions correlate with melting points (e.g., 182–184°C for similar guanidines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.